molecular formula C23H16Br2N2O2 B11643643 5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate

5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate

Cat. No.: B11643643
M. Wt: 512.2 g/mol
InChI Key: SDTNDWSIYWWPLV-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine atoms at positions 5 and 7, a methyl group at position 2, and a diphenylcarbamate moiety at position 8. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate typically involves multiple steps:

    Bromination: The starting material, 2-methylquinoline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at positions 5 and 7.

    Carbamate Formation: The brominated intermediate is then reacted with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to form the diphenylcarbamate ester at position 8.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in 5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.

    Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH).

Major Products

    Substitution: Products with nucleophiles replacing bromine atoms.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Amine and phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for developing new materials and catalysts.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and carbamate group can form hydrogen bonds and van der Waals interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-2-methylquinolin-8-yl methylcarbamate: Similar structure but with a methyl group instead of diphenyl.

    5,7-Dibromo-2-methylquinolin-8-yl ethylcarbamate: Similar structure but with an ethyl group instead of diphenyl.

    5,7-Dibromo-2-methylquinolin-8-yl phenylcarbamate: Similar structure but with a single phenyl group instead of diphenyl.

Uniqueness

5,7-Dibromo-2-methylquinolin-8-yl diphenylcarbamate is unique due to its diphenylcarbamate moiety, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H16Br2N2O2

Molecular Weight

512.2 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H16Br2N2O2/c1-15-12-13-18-19(24)14-20(25)22(21(18)26-15)29-23(28)27(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

SDTNDWSIYWWPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br

Origin of Product

United States

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